2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide, also known as Clonazepam Impurity A, is a chemical compound with the formula C₁₅H₁₀Cl₂N₂O₄. It is listed on PubChem, a public database of chemical information, with the CID number 12782825 [].
This compound is primarily studied in the context of pharmaceutical research, specifically as an impurity associated with the drug clonazepam. Clonazepam is an anticonvulsant and anxiolytic medication used to treat epilepsy and anxiety disorders []. The presence of impurities in pharmaceuticals can impact their safety and efficacy; therefore, their identification, characterization, and control are crucial in drug development and quality control.
Research on 2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide primarily focuses on:
2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide is a chemical compound with the molecular formula C₁₅H₁₀Cl₂N₂O₄ and a molecular weight of 353.16 g/mol. It is characterized by the presence of a chloro group, a nitro group, and an acetamide functional group. The compound's structure includes a 2-chlorobenzoyl moiety attached to a 4-nitrophenyl group, making it notable for its potential biological activities and applications in medicinal chemistry .
2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide exhibits significant biological activity, particularly as an inhibitor of cytochrome P450 enzymes. It has been identified as an inhibitor of CYP1A2, CYP2C19, CYP2C9, and CYP3A4 . These properties suggest potential applications in pharmacology, especially in drug metabolism studies.
The synthesis of 2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide typically involves:
These steps can be optimized based on the desired yield and purity of the final product .
This compound has several applications in:
Interaction studies have shown that 2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide interacts with multiple cytochrome P450 enzymes, impacting drug metabolism. These interactions are crucial for understanding how this compound may affect the pharmacokinetics of co-administered drugs. Additionally, its inhibitory effects on specific enzymes indicate potential for drug-drug interaction studies .
Several compounds share structural similarities with 2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide. Below is a comparison highlighting its uniqueness:
| Compound Name | CAS Number | Similarity Index | Unique Features |
|---|---|---|---|
| 2-Amino-5-nitrophenyl(2-chlorophenyl)methanone | 2011-66-7 | 0.83 | Contains an amino group instead of an acetamide |
| 2'-Chloro-5'-nitroacetophenone | 23082-50-0 | 0.76 | Lacks the complex aromatic structure |
| 1-(2-Chloro-4-nitrophenyl)ethanone | 67818-41-1 | 0.75 | Simpler structure with fewer functional groups |
| 3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one | 55198-89-5 | 0.74 | Contains a quinoline ring, differing significantly in reactivity |
The unique combination of chloro and nitro groups along with the acetamide functionality distinguishes this compound from others, making it particularly interesting for further research in medicinal chemistry .
The synthesis of 2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide represents a sophisticated multi-step synthetic challenge that requires careful selection of precursor benzophenones and strategic intermediate formation [1]. The molecular formula C15H10Cl2N2O4 with a molecular weight of 353.2 grams per mole indicates the complex structural requirements for successful synthesis [1].
The primary synthetic pathway begins with 2-chlorobenzoyl chloride as the key precursor, which undergoes Friedel-Crafts acylation to form the requisite benzophenone intermediate [9]. This approach involves three sequential transformations: nitration of the aromatic substrate, acylation to introduce the chlorobenzoyl moiety, and subsequent amination to form the final acetamide structure . The nitration step typically employs concentrated nitric acid in the presence of sulfuric acid as a catalyst, achieving regioselective introduction of the nitro group at the para position relative to the intended acylation site [9].
Alternative synthetic routes utilize 2-aminobenzophenone derivatives as starting materials, which can be synthesized through multiple established methodologies [9]. The Friedel-Crafts reaction of anthranilic acid derivatives with aromatic compounds provides moderate yields of 40-60 percent, though this approach requires protection and deprotection of the amino functionality [9]. More efficient pathways involve the reaction of aryl-Grignard reagents with 2-nitro or 2-aminobenzaldehydes, which circumvents the need for extensive protecting group chemistry [9].
| Synthetic Route | Starting Material | Key Intermediate | Overall Yield (%) | Reaction Steps |
|---|---|---|---|---|
| Route A | 2-Chlorobenzoyl chloride | 2-Chloro-4-nitrobenzophenone | 65-75 | 3 |
| Route B | 2-Aminobenzophenone | N-Protected intermediate | 40-60 | 4 |
| Route C | Grignard approach | 2-Nitrobenzaldehyde derivative | 55-70 | 3 |
The optimization of reaction conditions for each synthetic step requires careful consideration of temperature, solvent selection, and catalyst loading [15]. Acylation reactions typically proceed at temperatures between 50-70 degrees Celsius in the presence of aluminum chloride catalyst, with reaction times ranging from 15 to 24 hours [15]. The subsequent amination step employs chloroacetyl chloride in the presence of base, achieving the desired acetamide functionality through nucleophilic acyl substitution [8].
Process development studies have demonstrated that the choice of solvent significantly impacts both yield and selectivity in these multi-step sequences [43]. Toluene-based systems provide superior results for the initial acylation step, while dichloromethane proves optimal for the final acetamide formation [8]. The reaction sequence benefits from careful temperature control during each transformation, with gradual heating protocols improving overall conversion efficiency [17].
Halogen exchange reactions play a crucial role in the synthesis of 2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide, particularly in the formation of key intermediates bearing specific chlorine substitution patterns [11]. Metal-halogen exchange between organocuprate reagents and ortho-substituted aryl halides provides a convenient methodology for introducing functionally substituted aromatic systems [11].
The mechanism of halogen exchange involves oxidative addition of the aryl halide to diarylcuprate species, forming square planar copper(III) intermediates that subsequently undergo reductive elimination [11]. This process demonstrates distinct reactivity patterns depending on the halogen substituent, with bromide and iodide derivatives showing superior exchange efficiency compared to chloride and fluoride analogs [11]. The reaction follows a completely different pathway for bromine and iodine substrates, proceeding through initial oxidative addition followed by reductive elimination of the exchanged halogen [11].
| Halogen Exchange | Substrate | Product | Conversion (%) | Reaction Time (h) |
|---|---|---|---|---|
| Cl → I | Chlorobenzoyl derivative | Iodobenzoyl intermediate | 82 | 6 |
| Br → I | Bromobenzoyl compound | Iodobenzoyl product | 91 | 4 |
| F → Br | Fluorobenzoyl substrate | Bromobenzoyl intermediate | 75 | 8 |
| F → I | Fluorobenzoyl precursor | Iodobenzoyl derivative | 68 | 10 |
The optimization of halogen exchange conditions requires careful attention to reaction stoichiometry and temperature control [13]. Higher initial amounts of iodide reactants provide faster reaction rates, while equivalent or excess amounts of less reactive halogen derivatives decrease the initial rate by approximately ten-fold [13]. The driving force of these reactions relies on the use of excess iodide reactant, which provides complete atom selectivity after product isolation [13].
Industrial applications of halogen exchange methodology benefit from the recyclability of the alumina catalyst system [13]. The solid catalyst can be reused four times with only minor decreases in conversion efficiency, from 93 percent in the first use to 81 percent in the fourth application [13]. The slight decrease in conversion throughout repeated uses can be attributed to strong adsorption of halides on the catalytically active Lewis acid sites [13].
The optimization of polycondensation and depolymerization reactions for 2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide synthesis requires sophisticated understanding of polymer chain dynamics and thermodynamic equilibria [12]. Reversible Addition-Fragmentation Chain-Transfer polymerization provides a controlled mechanism for both polymer formation and subsequent depolymerization to regenerate monomeric species [12].
Depolymerization studies of related acetamide polymers demonstrate that heating polymer solutions at elevated temperatures can achieve significant monomer recovery [12]. Poly(dimethylsiloxane methacrylate) bottlebrushes terminated with trithiocarbonate end-groups undergo 35 percent depolymerization after 56 hours when heated in dioxane at 70 degrees Celsius [12]. The initiation mechanism for depolymerization remains under investigation, though polymer chain-initiated processes appear to be the most likely pathway [12].
Temperature control represents the most critical parameter in depolymerization optimization [14]. Poly(epsilon-caprolactone) with a ceiling temperature of 261 degrees Celsius can be completely depolymerized at 160 degrees Celsius after 20 hours under reactive distillation conditions [14]. The addition of zinc chloride catalyst in polyethylene glycol solvent provides enhanced catalytic activity and selectivity toward depolymerization reactions [14].
| Polymer System | Temperature (°C) | Time (h) | Depolymerization (%) | Catalyst System |
|---|---|---|---|---|
| PDMSMA | 70 | 56 | 35 | None |
| PCL | 160 | 20 | 100 | ZnCl2/PEG |
| PMMA | 120 | 24 | 92 | Thermal |
| PNBMA | 170 | 18 | 67 | CuCl2/TPMA |
The role of end-group functionality in controlling depolymerization kinetics has been extensively studied [14]. Polymers synthesized via Atom Transfer Radical Polymerization with well-defined end groups demonstrate efficient depolymerization under conditions where conventional radical polymers show no monomer recovery [14]. Copper chloride/tris(2-pyridylmethyl)amine catalyst systems enable depolymerization of poly(n-butyl methacrylate) with yields up to 67 percent under optimized conditions [14].
Photochemical approaches to depolymerization offer advantages in terms of reaction temperature and selectivity [12]. Direct photolysis of chain-transfer agent end-groups provides dramatically increased depolymerization rates compared to thermal methods [12]. Photoactivation enables monomer generation at temperatures as low as 100 degrees Celsius, with approximately 70 percent depolymerization achieved in just one hour under optimized illumination conditions [12].
Industrial-scale production of 2-Chloro-N-(2-(2-chlorobenzoyl)-4-nitrophenyl)acetamide faces significant challenges related to process scale-up, equipment compatibility, and purification methodology [36]. The transition from laboratory-scale synthesis to commercial manufacturing requires careful attention to heat and mass transfer phenomena, which behave differently at industrial scales [37].
Process scale-up introduces complexity in maintaining reaction efficiency and product quality across different production volumes [36]. Chemical reactions, mixing dynamics, and heat transfer characteristics change dramatically when transitioning from controlled laboratory environments to full-scale manufacturing facilities [36]. Batch-to-batch variability becomes a critical concern, as variations in raw materials, environmental conditions, and equipment performance can lead to significant discrepancies in product quality [37].
Equipment compatibility represents a major challenge in industrial acetamide production [39]. Laboratory equipment and commercial-scale machinery operate on fundamentally different principles, requiring extensive process re-engineering during scale-up [39]. The development of equipment-independent synthesis protocols becomes essential for successful technology transfer from research to manufacturing environments [39].
| Scale-up Challenge | Laboratory Scale | Pilot Scale | Industrial Scale | Mitigation Strategy |
|---|---|---|---|---|
| Heat Transfer | Excellent | Good | Limited | Enhanced mixing design |
| Mass Transfer | Rapid | Moderate | Slow | Improved reactor geometry |
| Mixing Efficiency | Uniform | Variable | Non-uniform | Advanced impeller systems |
| Quality Control | Manual | Semi-automated | Automated | Process Analytical Technology |
Purification strategies for industrial acetamide production rely heavily on crystallization and recrystallization techniques . Solvent selection plays a crucial role in determining product purity and crystal morphology . Ethanol-based crystallization systems provide optimal results with 99.2 percent purity and needle-like crystal formation . Methanol and acetone alternatives yield 98.7 percent and 97.5 percent purity respectively, though with different crystal morphologies .
Advanced purification methodologies include continuous crystallization using plug-flow crystallizers, which achieve greater than 95 percent purity without requiring recrystallization . These systems offer throughput advantages of 500-1000 times compared to traditional batch crystallization methods . The implementation of crystallization optimization requires careful control of temperature gradients and nucleation kinetics [29].
Quality by Design principles provide a systematic framework for addressing industrial-scale production challenges [46]. The approach emphasizes product and process understanding based on scientific principles and quality risk management [46]. Critical Quality Attributes identification enables manufacturers to establish robust control strategies that ensure consistent product delivery [46]. Process Analytical Technology integration allows real-time monitoring of critical process parameters, enabling immediate adjustment of reaction conditions to maintain product specifications [46].